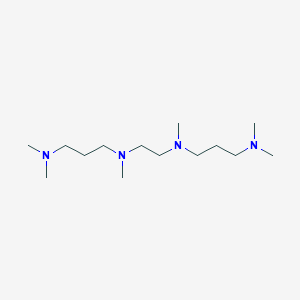
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) is a complex organic compound known for its unique structure and versatile applications. This compound features a central ethane-1,2-diyl group flanked by two N1,N~3~,N~3~-trimethylpropane-1,3-diamine groups, making it a valuable molecule in various chemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with N1,N~3~,N~3~-trimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60°C and 110°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process may involve multiple steps, including purification through crystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce simpler amines .
科学的研究の応用
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) has a wide range of scientific research applications:
作用機序
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) exerts its effects involves its ability to interact with specific molecular targets. For example, it can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . The compound’s structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways .
類似化合物との比較
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Similar in structure but with different functional groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another related compound with a slightly different backbone.
Triethylenetetramine: A compound with a similar chelating ability but different structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) stands out due to its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and stability under various conditions .
特性
CAS番号 |
65735-76-4 |
|---|---|
分子式 |
C14H34N4 |
分子量 |
258.45 g/mol |
IUPAC名 |
N'-[2-[3-(dimethylamino)propyl-methylamino]ethyl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H34N4/c1-15(2)9-7-11-17(5)13-14-18(6)12-8-10-16(3)4/h7-14H2,1-6H3 |
InChIキー |
JQWGBZYTIQKDFQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(C)CCN(C)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


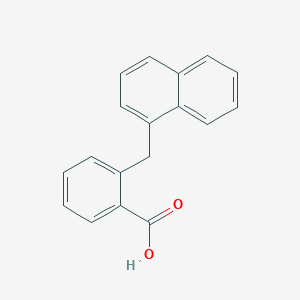
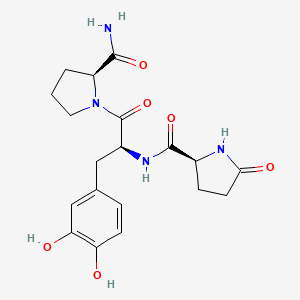
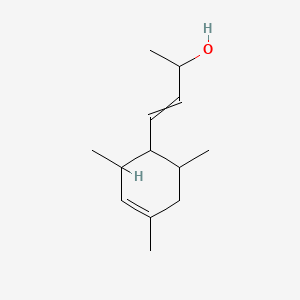

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

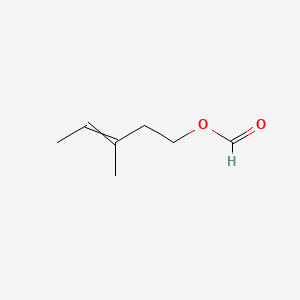
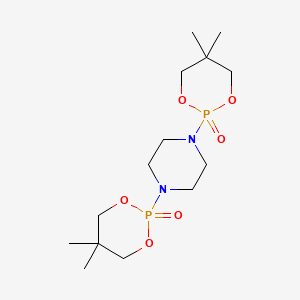
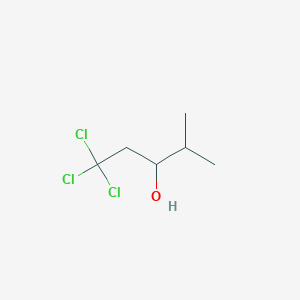
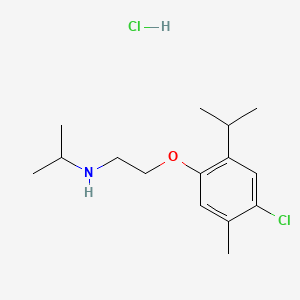

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
